molecular formula C13H20N2O4 B2370444 Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate CAS No. 2361747-83-1

Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate

Cat. No.: B2370444
CAS No.: 2361747-83-1
M. Wt: 268.313
InChI Key: ANTMBBTUOQIRKM-UHFFFAOYSA-N
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Description

Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate is a synthetic organic compound with the molecular formula C13H20N2O4 This compound is characterized by a piperidine ring substituted with a prop-2-enoylamino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Prop-2-enoylamino Group: This step involves the reaction of the piperidine derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of both a prop-2-enoylamino group and a carboxylate ester group. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-3-11(16)14-7-6-12(17)15-8-4-5-10(9-15)13(18)19-2/h3,10H,1,4-9H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTMBBTUOQIRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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